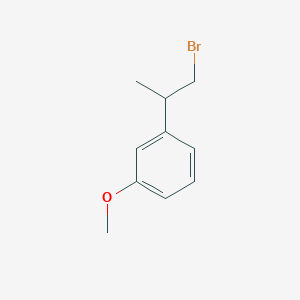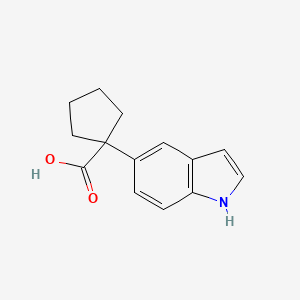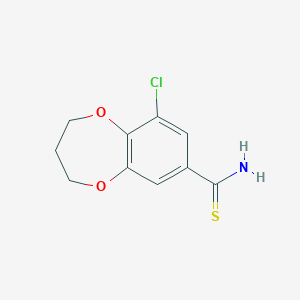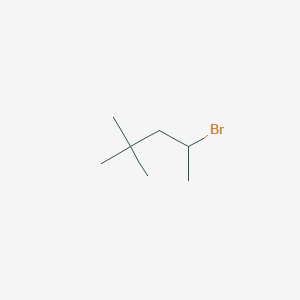
4-Bromo-2,2-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2-dimethylpentane is an organic compound belonging to the class of bromoalkanes. It is characterized by a bromine atom attached to the fourth carbon of a pentane chain, with two methyl groups attached to the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method involves the free radical halogenation of pentane. In this process, pentane is reacted with bromine (Br2) in the presence of ultraviolet light or heat, leading to the substitution of a hydrogen atom with a bromine atom.
Alkylation of Bromides: Another method is the alkylation of bromides, where a suitable alkylating agent is reacted with a bromide compound under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through controlled free radical halogenation processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the bromoalkane to the corresponding alkane or alkene.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Products include 4-bromo-2,2-dimethylpentan-1-ol, 4-bromo-2,2-dimethylpentanone, and 4-bromo-2,2-dimethylpentanoic acid.
Reduction: Products include this compound and 4-bromo-2,2-dimethyl-1-pentene.
Substitution: Products include 4-bromo-2,2-dimethylpentan-1-ol and 4-bromo-2,2-dimethylpentan-1-amine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,2-dimethylpentane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Bromo-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions.
Molecular Targets and Pathways:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the inversion of configuration.
SN1 Mechanism: The bromine atom leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.
Vergleich Mit ähnlichen Verbindungen
1-Bromopentane
2-Bromopentane
3-Bromopentane
1-Bromo-2-methylbutane
2-Bromo-2-methylbutane
Eigenschaften
Molekularformel |
C7H15Br |
|---|---|
Molekulargewicht |
179.10 g/mol |
IUPAC-Name |
4-bromo-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
RYSCEXDEPPEABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


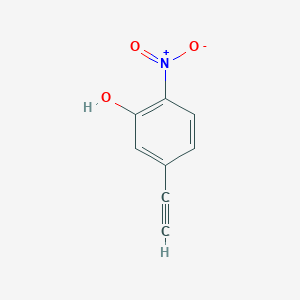

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
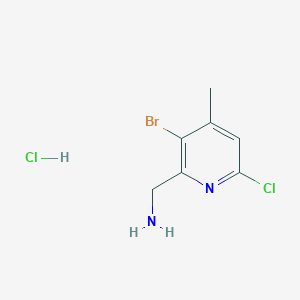
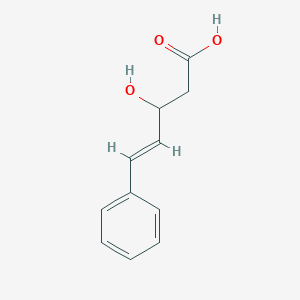
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
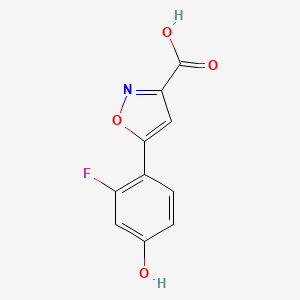
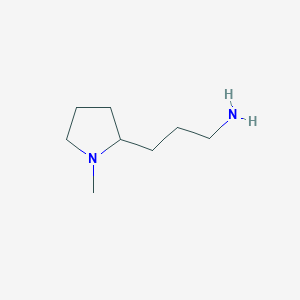
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
